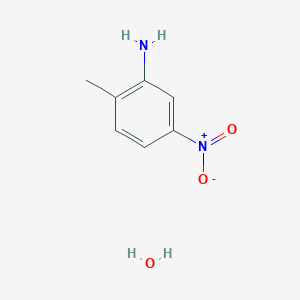

2-Methyl-5-nitroaniline hydrate

Overview

Description

2-Methyl-5-nitroaniline hydrate is a chemical compound with the linear formula CH3C6H3(NO2)NH2 · xH2O . It is also known as Fast Scarlet G base . It is one of the laser-induced decomposition products of Pigment Red 22 and Pigment Red 9, which are widely used azo compounds .

Synthesis Analysis

2-Methyl-5-nitroaniline hydrate can be synthesized by the nitration of 2-methylaniline with a mixture of nitric acid and sulfuric acid. This reaction can be carried out under different conditions, including temperature, time, and acid concentration, to obtain a higher yield.Molecular Structure Analysis

The molecular weight of 2-Methyl-5-nitroaniline hydrate is 152.15 (anhydrous basis) . The SMILES string representation is O.Cc1ccc (cc1N) [N+] ( [O-])=O . The electron charge distribution of 2-methyl-5-nitroaniline has been investigated from high-resolution single crystal X-ray data and ab initio calculations .Chemical Reactions Analysis

2-Methyl-5-nitroaniline may be used as an analytical reference standard for the surfactant-mediated transformations (−254nm) of 2,4-dinitrotoluene .Physical And Chemical Properties Analysis

2-Methyl-5-nitroaniline hydrate is a white crystalline powder with a melting point of around 96 °C (dec.) (lit.) . It is soluble in water, ethanol, and chloroform but is insoluble in benzene and ether.Scientific Research Applications

Application 1: Organic Synthesis

- Summary of Application: The presence of the nitro group (-NO2) and amine group (-NH2) in 2-Methyl-5-nitroaniline suggests its potential as a starting material for various organic syntheses. Nitro compounds are an important class of organic molecules with broad application in organic synthesis, medicinal chemistry, and materials science . The nitro group can be reduced to an amine group, while the amine group can be further functionalized to create more complex molecules.

- Methods of Application: Among the variety of methodologies available for their synthesis, the direct oxidation of primary amines represents an attractive alternative route . Efforts towards the development of oxidative procedures for the synthesis of nitro derivatives have spanned over the past decades, leading to a wide variety of protocols for the selective oxidative conversion of amines to nitro derivatives .

- Results or Outcomes: The synthesis of nitroarenes via oxidation of aryl amines, with particular emphasis on recent advances in the field, are summarised in this review .

Application 2: Surfactant Mediated Transformations of 2,4-Dinitrotoluene

- Summary of Application: 2-Methyl-5-nitroaniline may be employed as an analytical standard for the surfactant mediated transformations (−254nm) of 2,4-dinitrotoluene .

Application 3: Preparation of Diazonium Salts

- Summary of Application: The amine group in 2-Methyl-5-nitroaniline can be used to prepare diazonium salts. Diazonium salts are important intermediates in the synthesis of azo dyes and other aromatic compounds.

Application 4: Electroantennogram (EAG) Response Profile

- Summary of Application: The electroantennogram (EAG) response profile of different insect species to 2-methyl-5-nitroaniline has been investigated .

Application 5: Dye Manufacturing

- Summary of Application: 2-Methyl-5-nitroaniline hydrate is used as a base in the manufacturing of Fast Scarlet G, a type of azo dye . Azo dyes are widely used in the textile, leather, and food industries due to their bright and stable colors .

Application 6: Insect Behavior Studies

Safety And Hazards

properties

IUPAC Name |

2-methyl-5-nitroaniline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWBNDIWBWVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583640 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-nitroaniline hydrate | |

CAS RN |

304851-86-3 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)

![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)